molecular formula C21H42O3S B179848 2-thioacetyl MAGE CAS No. 112014-15-0

2-thioacetyl MAGE

Cat. No.: B179848
CAS No.: 112014-15-0
M. Wt: 374.6 g/mol
InChI Key: SJNRNWWBXZOALQ-NRFANRHFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-thioacetyl MAGE involves the reaction of ethanethioic acid with a specific alcohol derivative, namely 2-(hexadecyloxy)-1-(hydroxymethyl)ethanol . The reaction typically occurs under mild conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction can be represented as follows:

Ethanethioic acid+2-(hexadecyloxy)-1-(hydroxymethyl)ethanol2-thioacetyl MAGE+Water\text{Ethanethioic acid} + \text{2-(hexadecyloxy)-1-(hydroxymethyl)ethanol} \rightarrow \text{this compound} + \text{Water} Ethanethioic acid+2-(hexadecyloxy)-1-(hydroxymethyl)ethanol→2-thioacetyl MAGE+Water

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-thioacetyl MAGE undergoes various chemical reactions, including:

    Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: The thioester group can be reduced to form thiols.

    Substitution: The alkyl chain can undergo substitution reactions, particularly at the terminal hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Halogenated derivatives and other substituted products.

Comparison with Similar Compounds

2-thioacetyl MAGE can be compared with other similar compounds, such as:

    2-acetyl monoacylglyceryl ether (2-acetyl MAGE): Unlike this compound, this compound lacks the thioester group and has different biochemical properties.

    S-acetylglutathione: This compound also contains a thioester group but has a different structure and function.

The uniqueness of this compound lies in its specific interaction with KIAA1363 and its role in cancer research, making it a valuable tool for studying ether lipid signaling pathways .

Properties

IUPAC Name

S-[(2S)-1-hexadecoxy-3-hydroxypropan-2-yl] ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H42O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-19-21(18-22)25-20(2)23/h21-22H,3-19H2,1-2H3/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJNRNWWBXZOALQ-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(CO)SC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCOC[C@H](CO)SC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H42O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10440190
Record name 2-thioacetyl MAGE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112014-15-0
Record name 2-thioacetyl MAGE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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